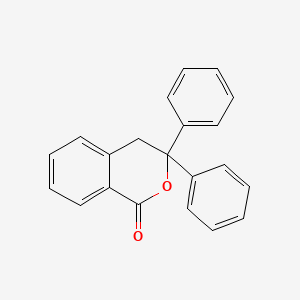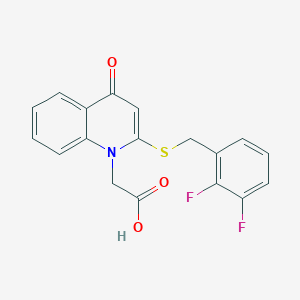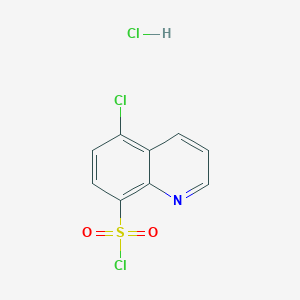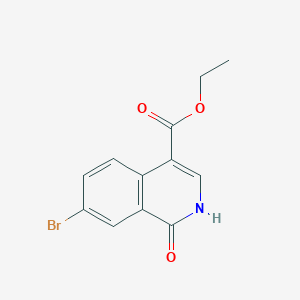
7-(Bromomethyl)-4-(furan-3-YL)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-4-(furan-3-YL)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromomethyl group at the 7th position and a furan ring at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-4-(furan-3-YL)quinoline typically involves the bromination of a quinoline derivative followed by the introduction of a furan ring. One common method includes:
Step 1: Bromination of 4-(furan-3-YL)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Step 2: Purification of the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-3-carboxylic acid derivatives.
Reduction Reactions: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Azido, thio, or amino derivatives of the original compound.
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
7-(Bromomethyl)-4-(furan-3-YL)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-4-(furan-3-YL)quinoline depends on its specific application. For instance:
Antimicrobial Activity: It may interact with bacterial DNA or enzymes, disrupting essential biological processes.
Anticancer Activity: It could inhibit specific signaling pathways or enzymes involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
4-(Furan-3-YL)quinoline: Lacks the bromomethyl group, making it less reactive in substitution reactions.
7-Methyl-4-(furan-3-YL)quinoline:
Uniqueness: 7-(Bromomethyl)-4-(furan-3-YL)quinoline is unique due to the presence of both the bromomethyl group and the furan ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C14H10BrNO |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
7-(bromomethyl)-4-(furan-3-yl)quinoline |
InChI |
InChI=1S/C14H10BrNO/c15-8-10-1-2-13-12(11-4-6-17-9-11)3-5-16-14(13)7-10/h1-7,9H,8H2 |
Clé InChI |
ASFFIJODLGSLPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1CBr)C3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)


silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)


![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
